molecular formula C11H19NO5 B2977315 1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid CAS No. 2166823-89-6

1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid

Cat. No.: B2977315
CAS No.: 2166823-89-6
M. Wt: 245.275
InChI Key: DUZSBLQOTMZVAN-DGFRNANFSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid (CAS: 1700442-25-6) is a cyclobutane-based derivative with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . Its structure includes a tert-butoxycarbonyl (Boc)-protected amino group at the 1-position and a methoxy substituent at the 3-position of the cyclobutane ring. This compound is primarily utilized in pharmaceutical and materials science research as a synthetic intermediate or building block for drug discovery and polymer development. Its Boc group enhances stability during synthetic processes, while the methoxy substituent modulates steric and electronic properties, influencing solubility and reactivity .

Properties

IUPAC Name

3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)5-7(6-11)16-4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZSBLQOTMZVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700442-25-6, 2166823-89-6
Record name 1-{[(tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid
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Record name (1s,3s)-1-{[(tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid, known by its CAS number 1700442-25-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, synthesis, and applications based on current research findings.

  • Molecular Formula : C11_{11}H19_{19}NO5_5
  • Molecular Weight : 245.28 g/mol
  • Purity : >98% in commercial preparations
  • Solubility : Soluble in various organic solvents; specific solubility data is critical for experimental applications.

The biological activity of this compound is primarily attributed to its structural properties that allow it to interact with biological macromolecules. These interactions can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on specific receptors, influencing signaling pathways that are crucial for cellular responses.

Case Studies and Research Findings

Recent studies have investigated the compound's effects on various biological targets. Below are summarized findings from significant research:

StudyBiological TargetKey Findings
Cyclobutane derivativesDemonstrated enzyme inhibition with significant potency against target enzymes.
Fragment-based drug discoveryHighlighted the compound's role in developing lead compounds for therapeutic applications.
Structure-activity relationship (SAR) studiesIdentified structural modifications that enhance biological activity and selectivity.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions typically starting from cyclobutane derivatives. The following general synthetic pathway outlines key steps:

  • Formation of Cyclobutane Ring : Utilize appropriate precursors to construct the cyclobutane framework.
  • Functionalization : Introduce the tert-butoxycarbonyl (Boc) group and methoxy group through standard organic reactions.
  • Purification : Employ chromatographic techniques to isolate the target compound with high purity.

Applications in Drug Development

The compound's unique structure makes it a candidate for further development in drug discovery efforts, particularly in:

  • Fragment-Based Drug Discovery (FBDD) : Its small size and ability to form specific interactions make it suitable for identifying new drug leads.
  • Therapeutic Agents : Potential applications in treating diseases where specific enzyme inhibition or receptor modulation is beneficial.

Scientific Research Applications

While specific applications of "1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid" are not detailed in the provided search results, the information available allows us to compile a summary of its characteristics and potential uses in scientific research:

Chemical Properties and Availability:

  • Names and Identifiers: The compound is also known as 1-{(tert-butoxy)carbonylamino}-3-methoxycyclobutane-1-carboxylic acid . Several sources list the compound with varying CAS numbers, including 1695118-73-0 and 1700442-25-6 .
  • Formula and Molecular Weight: The chemical formula is C11H19NO5, with a molecular weight of 245.27 or 245.28 .
  • Availability and Cost: It is available in various quantities from different suppliers, such as 100mg, 250mg, 500mg, 1g, and 5g . Prices vary depending on the vendor and quantity . Some suppliers indicate a lead time of 8-12 weeks for certain quantities, suggesting that production may require sourcing of materials .
  • Form and Storage: The compound should be stored in a refrigerator . For solutions, it is recommended to prepare stock solutions in appropriate solvents based on the product's solubility . Stock solutions should be stored at -80°C (use within 6 months) or -20°C (use within 1 month) . Repeated freezing and thawing should be avoided .
  • Purity: Available with a purity of 97% .

Potential Applications:

  • Versatile Small Molecule Scaffold: "(1S,3S)-1-{[(tert-Butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid" is described as a versatile small molecule scaffold, implying its utility in building more complex molecules for research purposes .
  • **Pharmaceutical Research:**The compound may be used in the synthesis or study of pharmaceutical compounds, as suggested by its appearance in catalogs of bioactive small molecules .
  • **Reagent for Research:**The compound is intended for use in tests and research and should not be used as pharmaceuticals, food, or household goods .

General Considerations:

  • Use Restrictions: The compound is intended for experimental research purposes only and is not meant for use as a drug, food, or household item . Using it for any purpose other than research voids any guarantees from the supplier .
  • In Vivo Formulation: An in vivo formulation calculator is available, suggesting potential use in in vivo studies . The calculator provides methods for preparing formulations using DMSO, PEG300, Tween 80, ddH2O, or corn oil .

Safety Information:

  • A safety data sheet is available .

Comparison with Similar Compounds

Key Observations:

The tert-butylsulfanyl group in 1-(tert-Butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid introduces sulfur-based reactivity, making it suitable for covalent binding studies in agrochemicals .

Steric and Stereochemical Influence :

  • The 2,2-dimethyl substitution in (1S,3R)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid increases steric hindrance, which may limit conformational flexibility but improve target specificity in drug-receptor interactions .

Functional Group Stability: The Boc-protected amino group in the target compound offers stability during peptide synthesis compared to unprotected amino analogs, reducing side reactions .

Application-Specific Comparisons

Pharmaceutical Research

  • The target compound’s Boc-amino group is critical for solid-phase peptide synthesis, whereas analogs like 1-(tert-Butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid are better suited for covalent inhibitor development due to their reactive sulfur moiety .

Material Science

  • 3-(tert-Butoxy)cyclobutane-1-carboxylic acid is preferred for polymer modifications due to its tert-butoxy group , which enhances thermal stability in polyesters and polyamides . In contrast, the target compound’s methoxy group may reduce thermal resistance but improve compatibility with polar solvents.

Physicochemical Properties

Property Target Compound 3-(tert-Butoxy) Analog tert-Butylsulfanyl Analog Stereospecific Dimethyl Analog
Water Solubility Moderate (methoxy) Low (tert-butoxy) Low (sulfanyl) Very low (dimethyl)
Thermal Stability Moderate High Moderate High
Reactivity Nucleophilic amine Esterification-prone Thiol-mediated Stereospecific carboxylate

Research and Commercial Availability

  • The target compound is marketed by GLPBIO (Catalog No. GB52949) as a research-grade chemical with a sample solution concentration of 10 mM .
  • In contrast, 3-(tert-Butoxy)cyclobutane-1-carboxylic acid is available in bulk quantities for industrial applications, reflecting its broader utility in materials science .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.